molecular formula C9H12BrNO2 B1332756 5-bromo-N-butylfuran-2-carboxamide CAS No. 438617-12-0

5-bromo-N-butylfuran-2-carboxamide

Cat. No. B1332756
M. Wt: 246.1 g/mol
InChI Key: WLCPRUVNDNMRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-N-butylfuran-2-carboxamide is a derivative of furan-2-carboxamide, which is a core structure for various pharmacologically active compounds. The bromine atom at the fifth position and the N-butyl substitution on the amide nitrogen are expected to influence the compound's reactivity and biological activity. Although the provided papers do not directly discuss 5-bromo-N-butylfuran-2-carboxamide, they do provide insights into the synthesis, structure, and reactivity of closely related furan carboxamide derivatives.

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to 5-bromo-N-butylfuran-2-carboxamide, was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This method could potentially be adapted for the synthesis of 5-bromo-N-butylfuran-2-carboxamide by using butylamine instead of 4-bromoaniline.

Molecular Structure Analysis

The crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provides insights into the molecular conformation of furan carboxamides . The furan and benzene rings in this structure are inclined at an angle, and the exocyclic bond angles at the furan C(2) and C(5) atoms show significant differences, which may be due to hybridization effects. These structural features could be relevant to the molecular structure of 5-bromo-N-butylfuran-2-carboxamide, although the presence of a butyl group would likely introduce additional conformational flexibility.

Chemical Reactions Analysis

The reactivity of furan carboxamide derivatives can be inferred from the reactions of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, which undergo nucleophilic substitution reactions with various agents, including secondary amines and sodium butylthiolate . These reactions highlight the potential of the bromomethyl group in furan carboxamides to participate in further chemical transformations, which could be applicable to the synthesis of 5-bromo-N-butylfuran-2-carboxamide analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-N-butylfuran-2-carboxamide can be extrapolated from the properties of similar compounds. For instance, the presence of a bromine atom is likely to increase the molecular weight and influence the compound's density and solubility. The butyl group may contribute to the lipophilicity of the compound, affecting its solubility in organic solvents. The amide functional group is known to participate in hydrogen bonding, which could affect the compound's melting point and boiling point.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study described the preparation of halomethyl derivatives of furan, including compounds similar to 5-bromo-N-butylfuran-2-carboxamide. These derivatives were synthesized and their chemical properties, including reactivity and electrophilicity, were evaluated (Pevzner, 2003).

Intermediate for Complex Molecules

  • 5-bromo-N-butylfuran-2-carboxamide and its derivatives are key intermediates in the synthesis of complex organic compounds. For instance, a study detailed the novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides, indicating the compound's role in synthesizing biologically active molecules (Bobko, Kaura, Evans, & Su, 2012).

Development of Photophysical Properties

  • Research into the electronic and nonlinear optical properties of carboxamide derivatives, including those similar to 5-bromo-N-butylfuran-2-carboxamide, has been conducted. These studies involve DFT calculations and spectral analysis to understand their reactivity and potential applications in photophysical domains (Ahmad et al., 2021).

Pharmaceutical Applications

  • Compounds structurally related to 5-bromo-N-butylfuran-2-carboxamide have been synthesized and evaluated for their antibacterial properties. These studies demonstrate the potential of such compounds in the development of new antibacterial agents (Mane, Patil, Biradar, & Khade, 2018).

properties

IUPAC Name

5-bromo-N-butylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-2-3-6-11-9(12)7-4-5-8(10)13-7/h4-5H,2-3,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCPRUVNDNMRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365081
Record name 5-bromo-N-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-butylfuran-2-carboxamide

CAS RN

438617-12-0
Record name 5-bromo-N-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.